REACTION_CXSMILES
|
[NH4+].[OH-].[C:3]([O:7][C:8]([N:10]([CH2:19][CH2:20][CH2:21][CH2:22][C:23]#[N:24])[O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:9])([CH3:6])([CH3:5])[CH3:4]>[Ni].CO>[NH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][N:10]([C:8]([O:7][C:3]([CH3:6])([CH3:5])[CH3:4])=[O:9])[O:11][CH2:12][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(OCC1=CC=CC=C1)CCCCC#N
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
9.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
ammonia was gently bubbled in for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off (Celite)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give 0.61 g crude product
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCCCCN(OCC1=CC=CC=C1)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |